molecular formula C9H16O2 B8698447 (2,2-Dimethyltetrahydro-2H-pyran-4-yl)acetaldehyde

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)acetaldehyde

Cat. No. B8698447
M. Wt: 156.22 g/mol
InChI Key: YDYVEXLFPHSGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC=CC1CCOC(C)(C)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH3:1][C:2]1([CH3:12])[O:3][CH2:4][CH2:5][CH:6]([CH:8]=[CH:9][O:10][CH3:11])[CH2:7]1.[ClH:13]>>[CH3:1][C:2]1([CH3:12])[O:3][CH2:4][CH2:5][CH:6]([CH2:8][CH:9]=[O:10])[CH2:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
COC=CC1CCOC(C)(C)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC=CC1CCOC(C)(C)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CC1(C)CC(CC=O)CCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.